16-Chlorohexadecanoic acid
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Overview
Description
16-Chlorohexadecanoic acid is a chlorinated fatty acid with the molecular formula C16H31ClO2. It is also known as chloropalmitic acid. This compound is characterized by the presence of a chlorine atom attached to the 16th carbon of the hexadecanoic acid chain. It is a derivative of palmitic acid, a common saturated fatty acid found in animals and plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
16-Chlorohexadecanoic acid can be synthesized through the chlorination of hexadecanoic acid. One common method involves the reaction of hexadecanoic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:
C16H32O2+SOCl2→C16H31ClO2+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
16-Chlorohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chlorinated fatty aldehydes and acids.
Reduction: Reduction reactions can convert it back to hexadecanoic acid or other derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can replace the chlorine atom.
Major Products Formed
Oxidation: Chlorinated aldehydes and carboxylic acids.
Reduction: Hexadecanoic acid and its derivatives.
Substitution: Various substituted fatty acids depending on the nucleophile used.
Scientific Research Applications
16-Chlorohexadecanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 16-Chlorohexadecanoic acid involves its interaction with cellular pathways. It has been shown to induce the expression of COX-2, an enzyme involved in the inflammatory response . The compound likely interacts with specific receptors or enzymes, leading to the activation of signaling pathways that result in increased COX-2 expression. This upregulation can lead to the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
16-Chlorohexadecanoic acid can be compared with other chlorinated fatty acids such as:
2-Chlorohexadecanoic acid: Similar in structure but with the chlorine atom attached to the second carbon.
Chlorostearic acid: Another chlorinated fatty acid with the chlorine atom attached to the stearic acid chain. It has different physical and chemical properties due to the longer carbon chain.
The uniqueness of this compound lies in its specific position of the chlorine atom, which influences its reactivity and biological activity.
Properties
CAS No. |
2536-34-7 |
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Molecular Formula |
C16H31ClO2 |
Molecular Weight |
290.9 g/mol |
IUPAC Name |
16-chlorohexadecanoic acid |
InChI |
InChI=1S/C16H31ClO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) |
InChI Key |
GORBJGYRHORLLP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCCl |
Origin of Product |
United States |
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